molecular formula C9H10FNO2 B13127779 Ethyl 5-fluoro-4-methylpicolinate

Ethyl 5-fluoro-4-methylpicolinate

Cat. No.: B13127779
M. Wt: 183.18 g/mol
InChI Key: PGXAVSHISXXUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-fluoro-4-methylpicolinate is a fluorinated pyridine derivative. It is a compound of interest in various fields of chemistry and industry due to its unique structural properties and potential applications. The presence of both fluorine and methyl groups on the pyridine ring enhances its chemical reactivity and stability, making it a valuable compound for further chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-methylpicolinate typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods: For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of readily available starting materials and efficient reaction conditions is crucial. For example, the preparation of 6-ethyl-5-fluoro-4-chloropyrimidine involves the use of potassium fluoride and thionyl chloride, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-4-methylpicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-4-methylpicolinate involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-fluoro-4-methylpicolinate stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and stability. The presence of both fluorine and methyl groups makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 5-fluoro-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3H2,1-2H3

InChI Key

PGXAVSHISXXUMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C)F

Origin of Product

United States

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